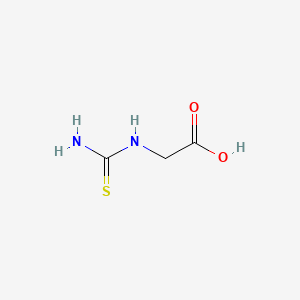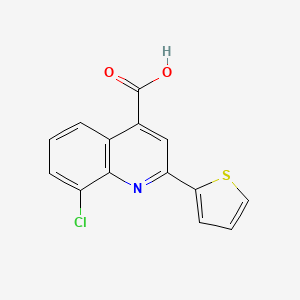
8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid
Vue d'ensemble
Description
“8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid” is a chemical compound . It’s a type of quinoline, which is a nitrogen-containing bicyclic compound . Quinolines are essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
Quinoline and its analogues have been synthesized using various protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . The molecular structure of “8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid” would therefore contain these structural elements.Chemical Reactions Analysis
Quinoline and its analogues have been functionalized for biological and pharmaceutical activities . Various synthesis protocols have been reported for the construction of this scaffold . The synthesis of thiophene derivatives involves heterocyclization of various substrates .Applications De Recherche Scientifique
Antibacterial Activity
8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid derivatives, as part of a broader class of thieno[2,3-b]quinoline compounds, have been synthesized and evaluated for their antibacterial properties. These compounds were developed through microwave-induced synthesis, leveraging the condensation of 2-chloro-3-formyl quinolines with thioglycolic acid or alkyl esters. The antibacterial activity of these derivatives was tested, indicating potential applications in developing new antibacterial agents (Raghavendra et al., 2006).
Fluorescent Probes
Another significant application involves the synthesis of novel quinoline derivatives for use as blue-green fluorescent probes. By reacting 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acids with o-aminophenol and o-amino thiophenol, researchers created compounds with promising fluorescent properties. These synthesized compounds demonstrated potential as fluorescent markers in various solvents, showing high quantum yields and a bathochromic shift in response to solvent polarity changes. Such characteristics make them suitable for applications in materials science and biological imaging (Bodke et al., 2013).
Metal Ion Extraction
Research into the application of quinoline-2-carboxylic acids with different substituents for metal ion extraction has highlighted their effectiveness, particularly in selective cadmium removal from phosphoric acid solutions. These findings underscore the potential of 8-chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid derivatives in environmental remediation and selective metal recovery processes (Moberg et al., 1990).
Anticancer Activity
The anticancer evaluation of substituted thiophene-quinoline derivatives, through a click chemistry approach, revealed promising in vitro cytotoxicity against various human cancer cell lines. This research indicates the potential of these compounds in developing new therapeutic agents for cancer treatment, highlighting their capacity to induce cell cycle arrest and apoptosis in cancer cells (Othman et al., 2019).
Orientations Futures
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, the future directions for “8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid” could involve further exploration of its potential applications in these areas.
Propriétés
IUPAC Name |
8-chloro-2-thiophen-2-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2S/c15-10-4-1-3-8-9(14(17)18)7-11(16-13(8)10)12-5-2-6-19-12/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTVKEBYCBRQBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396432 | |
| Record name | 8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |
CAS RN |
52413-56-6 | |
| Record name | 8-Chloro-2-(2-thienyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52413-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



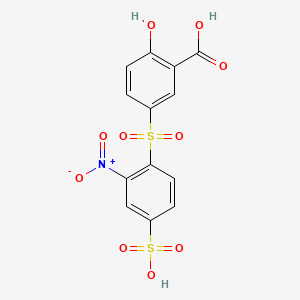

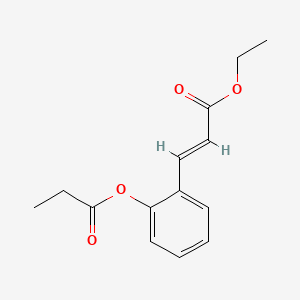
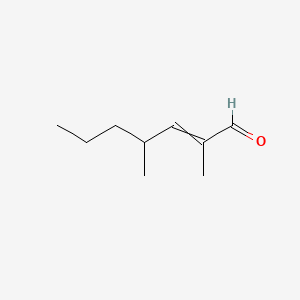
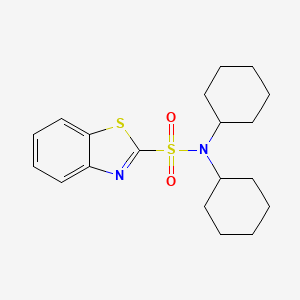
![Acetamide, N-(4-chlorophenyl)-2-cyano-2-[2,3-dihydro-3-[tetrahydro-1-(4-methylphenyl)-2,4,6-trioxo-5(2H)-pyrimidinylidene]-1H-isoindol-1-ylidene]-](/img/structure/B1622046.png)
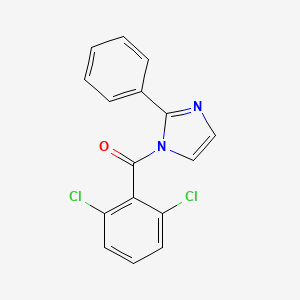
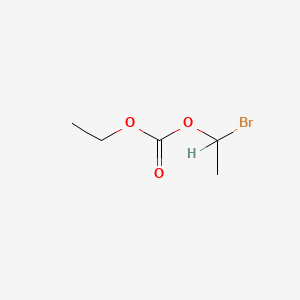
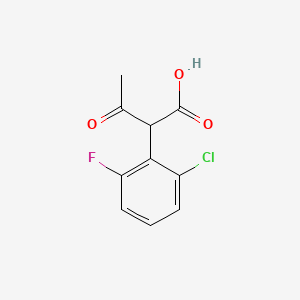
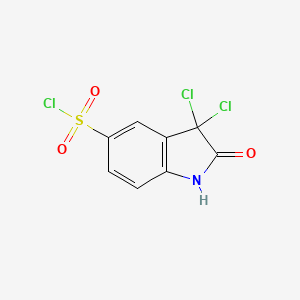
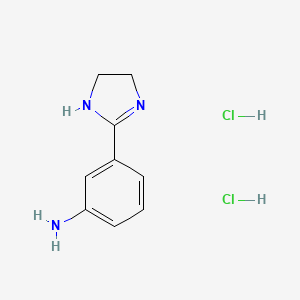
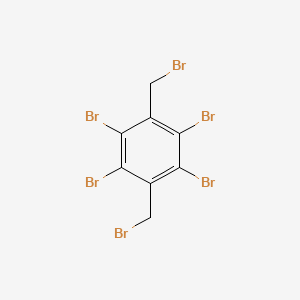
![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1622059.png)
